

Application of CJC-1295 DAC in Metabolic Research Models: Application Notes and Protocols

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Compound of Interest

Compound Name: DAC 1

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Introduction

CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary mechanism of action involves binding to GHRH receptors on the anterior pituitary gland, which stimulates the synthesis and release of endogenous Growth Hormone (GH). The incorporation of the DAC element allows CJC-1295 to covalently bind to serum albumin, significantly extending its half-life to approximately 6-8 days. This prolonged duration of action leads to a sustained elevation of both GH and its downstream effector, Insulin-like Growth Factor 1 (IGF-1).[1]

The sustained increase in GH and IGF-1 levels makes CJC-1295 DAC a valuable tool for investigating various physiological processes, particularly those related to metabolism. Research suggests its potential to influence lipid metabolism, glucose homeostasis, and body composition, making it a compound of interest in studies of obesity, diabetes, and other metabolic disorders.[2][3]

Mechanism of Action and Metabolic Effects

CJC-1295 DAC stimulates the somatotrophic axis, leading to a cascade of metabolic effects:

- **Lipid Metabolism:** Elevated GH levels are known to promote lipolysis, the breakdown of triglycerides in adipose tissue into free fatty acids and glycerol. This suggests that CJC-1295 DAC could be utilized in research models to study fat mobilization and the reduction of adipose tissue mass. It has been investigated for its potential in treating conditions like lipodystrophy, which is characterized by abnormal fat distribution.[4]
- **Glucose Metabolism:** The GH/IGF-1 axis plays a complex role in regulating glucose homeostasis. While IGF-1 has insulin-like properties, chronically elevated GH can induce insulin resistance. Therefore, CJC-1295 DAC can be a tool to explore the intricate balance between GH and IGF-1 in modulating insulin sensitivity and glucose uptake in various tissues.[2]
- **Protein Synthesis and Body Composition:** GH and IGF-1 are potent anabolic hormones that stimulate protein synthesis and can lead to an increase in lean body mass. In research models, CJC-1295 DAC can be used to study mechanisms of muscle growth and repair, as well as shifts in overall body composition towards increased lean mass and decreased fat mass.[5]

Data Presentation: Quantitative Effects of CJC-1295 DAC

The following tables summarize key quantitative data from studies involving CJC-1295 DAC and its effects on hormonal and physical parameters.

Table 1: Hormonal Response to a Single Injection of CJC-1295 DAC in Human Subjects

Parameter	Fold Increase	Duration of Elevation
Plasma GH Levels	2- to 10-fold	≥ 6 days
Plasma IGF-1 Levels	0.5- to 3-fold	9 to 11 days

Data sourced from Teichman et al., 2006, as cited by Wikipedia.[1] With multiple doses, IGF-1 levels have been observed to remain elevated for up to 28 days.[1]

Table 2: Effects of CJC-1295 on Body Composition in GHRH Knockout (GHRHKO) Mice

Treatment Group	Dosing Regimen (2 μ g/injection for 5 weeks)	Outcome
GHRHKO + CJC-1295	Daily (every 24h)	Normalized body weight and length
GHRHKO + CJC-1295	Every 48h	Increased body weight and length (no full normalization)
GHRHKO + CJC-1295	Every 72h	Increased body weight and length (no full normalization)
All CJC-1295 Groups	Normal relative lean mass and subcutaneous fat mass	

Data from Alba et al., 2006.[6] This study highlights the dose-frequency dependence of CJC-1295's effects on growth parameters.

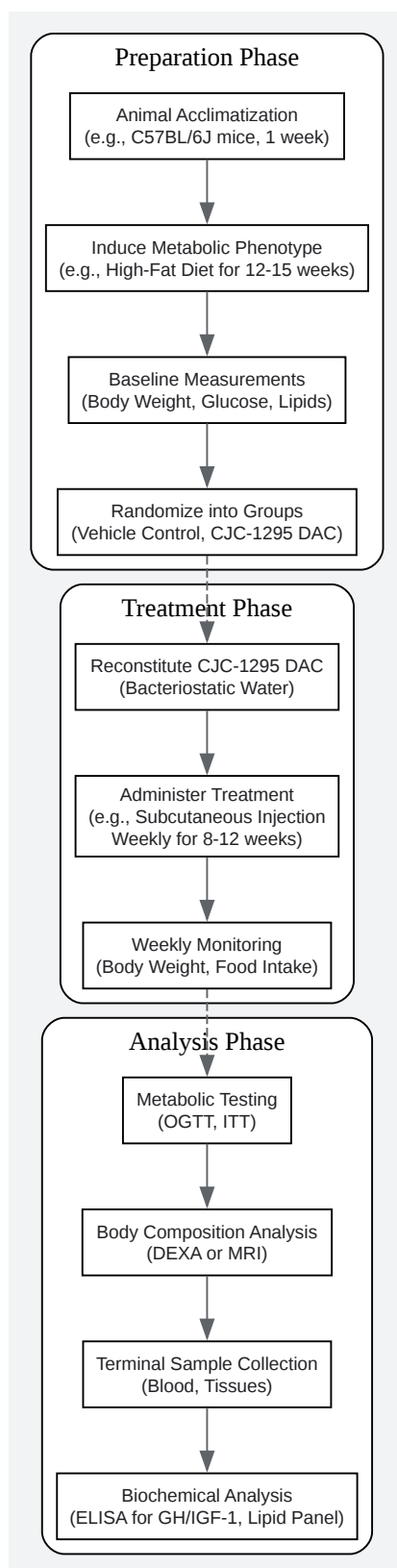
Signaling Pathway and Experimental Workflow

The following diagrams visualize the key signaling pathway activated by CJC-1295 DAC and a typical experimental workflow for its application in a mouse model.



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Caption: CJC-1295 DAC signaling cascade.



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Caption: Workflow for a metabolic study using CJC-1295 DAC.

Experimental Protocols

Protocol 1: Reconstitution and Storage of CJC-1295 DAC

This protocol provides instructions for the proper reconstitution and storage of lyophilized CJC-1295 DAC for research use.

Materials:

- Vial of lyophilized CJC-1295 DAC (e.g., 2 mg)
- Bacteriostatic water (0.9% benzyl alcohol)
- Sterile 1 mL or 3 mL syringe with a needle
- Alcohol swabs
- Sterile, empty microcentrifuge tubes (for aliquoting, optional)

Procedure:

- Preparation: Allow the vial of lyophilized CJC-1295 DAC to come to room temperature before opening to prevent moisture condensation.
- Sterilization: Wipe the rubber stopper of the CJC-1295 DAC vial and the bacteriostatic water vial with an alcohol swab.
- Reconstitution: a. Using a sterile syringe, draw a precise volume of bacteriostatic water. For a 2 mg vial, 1.0 mL is a common volume, which will yield a final concentration of 2 mg/mL. b. Slowly inject the bacteriostatic water into the CJC-1295 DAC vial, angling the needle so the water runs down the side of the vial. This minimizes foaming and potential degradation of the peptide. c. Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
- Storage:

- Lyophilized Powder: Store at -20°C for long-term storage or at 2-8°C for short-term storage.
- Reconstituted Solution: Store refrigerated at 2-8°C, protected from light. It is recommended to use the reconstituted solution within a specified research period. Avoid repeated freeze-thaw cycles. If the experimental design requires smaller volumes over a long period, consider aliquoting the reconstituted solution into sterile microcentrifuge tubes and freezing them at -20°C.

Protocol 2: In Vivo Administration in a Mouse Model of GH Deficiency

This protocol is adapted from a study by Alba et al. (2006) using GHRH knockout (GHRHKO) mice, a model of GH deficiency.^[6] Researchers studying metabolic syndrome models (e.g., diet-induced obese mice) should consider this a foundational protocol, with the understanding that dose-response studies may be necessary to determine the optimal dosage for their specific model and endpoints.

Animal Model:

- GHRH knockout (GHRHKO) mice on a C57BL/6J background.
- Age-matched heterozygous or wild-type mice as controls.

Materials:

- Reconstituted CJC-1295 DAC solution (as prepared in Protocol 1)
- Vehicle control (e.g., sterile saline or the bacteriostatic water used for reconstitution)
- Insulin syringes (or similar, for subcutaneous injection)
- Animal scale
- Calipers for length measurement

Procedure:

- **Animal Preparation:** House animals in a controlled environment (temperature, light/dark cycle) with ad libitum access to standard chow and water. Allow for an acclimatization period of at least one week.
- **Dosing:** a. The published effective dose in this model was 2 µg of CJC-1295 per mouse. b. Prepare injections by diluting the stock solution to a concentration that allows for a small, accurate injection volume (e.g., 50-100 µL). c. Administer the dose via subcutaneous injection in the dorsal region, alternating injection sites.
- **Treatment Schedule:** a. Divide animals into experimental groups. A suggested design includes:
 - Group 1: GHRHKO + Vehicle
 - Group 2: GHRHKO + CJC-1295 (2 µg/day)
 - Group 3: Wild-Type + Vehicle (Control)b. Administer injections daily for a period of 5-8 weeks.
- **Monitoring and Outcome Measures:** a. **Body Weight and Length:** Measure body weight and naso-anal length weekly. b. **Body Composition:** At the end of the study, perform body composition analysis (e.g., DEXA or MRI) to determine lean mass and fat mass. c. **Hormone Levels:** Collect terminal blood samples for measurement of plasma GH and IGF-1 levels via ELISA. d. **Tissue Analysis:** Harvest tissues of interest (e.g., pituitary, liver, adipose tissue) for further analysis (e.g., histology, gene expression).

Note for Metabolic Syndrome Models (e.g., DIO mice):

- **Induction of Phenotype:** A common protocol involves feeding C57BL/6J mice a high-fat diet (e.g., 45-60% kcal from fat) for 10-15 weeks to induce obesity, insulin resistance, and glucose intolerance.[7]
- **Dose Optimization:** The optimal dose of CJC-1295 DAC for metabolic improvement may differ from that required for growth normalization. A pilot dose-response study (e.g., ranging from 1-10 µg/mouse/day or equivalent weekly dose) is recommended.
- **Metabolic Endpoints:** Key outcome measures should include oral glucose tolerance tests (OGTT), insulin tolerance tests (ITT), and analysis of serum lipids (triglycerides, cholesterol) in addition to body composition and hormone levels.

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